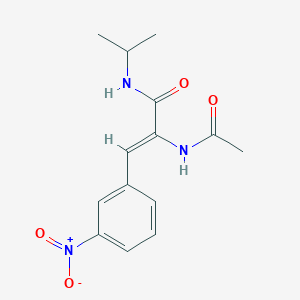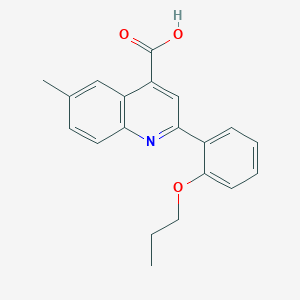![molecular formula C22H30N4O5 B4624924 Ethyl 1-(2-oxo-2-{3-oxo-2-[2-oxo-2-(phenylamino)ethyl]piperazin-1-yl}ethyl)piperidine-4-carboxylate](/img/structure/B4624924.png)
Ethyl 1-(2-oxo-2-{3-oxo-2-[2-oxo-2-(phenylamino)ethyl]piperazin-1-yl}ethyl)piperidine-4-carboxylate
Overview
Description
Ethyl 1-(2-oxo-2-{3-oxo-2-[2-oxo-2-(phenylamino)ethyl]piperazin-1-yl}ethyl)piperidine-4-carboxylate is a complex organic compound with a unique structure that includes multiple functional groups such as piperidine, piperazine, and phenylamino groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(2-oxo-2-{3-oxo-2-[2-oxo-2-(phenylamino)ethyl]piperazin-1-yl}ethyl)piperidine-4-carboxylate typically involves multi-step organic synthesis. The process begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common synthetic routes include:
Formation of Piperidine and Piperazine Derivatives: Initial steps often involve the synthesis of piperidine and piperazine derivatives through reactions such as alkylation, acylation, and cyclization.
Coupling Reactions: The intermediate compounds are then coupled using reagents like carbodiimides or phosphonium salts to form the desired product.
Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to achieve the desired purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Large-scale reactors, automated systems, and continuous flow processes are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(2-oxo-2-{3-oxo-2-[2-oxo-2-(phenylamino)ethyl]piperazin-1-yl}ethyl)piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Catalysts: Catalysts such as palladium on carbon or platinum oxide may be used to facilitate certain reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 1-(2-oxo-2-{3-oxo-2-[2-oxo-2-(phenylamino)ethyl]piperazin-1-yl}ethyl)piperidine-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 1-(2-oxo-2-{3-oxo-2-[2-oxo-2-(phenylamino)ethyl]piperazin-1-yl}ethyl)piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to changes in their activity or function. These interactions can result in various biological effects, such as inhibition of enzyme activity, modulation of receptor signaling, or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-oxo-3-piperidinecarboxylate: A simpler analog with similar structural features but lacking the piperazine and phenylamino groups.
Ethyl 2-oxo-3-piperidinecarboxylate: Another related compound with a similar core structure but different substituents.
Uniqueness
Ethyl 1-(2-oxo-2-{3-oxo-2-[2-oxo-2-(phenylamino)ethyl]piperazin-1-yl}ethyl)piperidine-4-carboxylate is unique due to its complex structure, which includes multiple functional groups that contribute to its diverse chemical and biological properties
Properties
IUPAC Name |
ethyl 1-[2-[2-(2-anilino-2-oxoethyl)-3-oxopiperazin-1-yl]-2-oxoethyl]piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O5/c1-2-31-22(30)16-8-11-25(12-9-16)15-20(28)26-13-10-23-21(29)18(26)14-19(27)24-17-6-4-3-5-7-17/h3-7,16,18H,2,8-15H2,1H3,(H,23,29)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLJXLCFWNKLXKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)CC(=O)N2CCNC(=O)C2CC(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-methyl-3-thia-5,11,12,13,20-pentazapentacyclo[11.7.0.02,10.04,9.014,19]icosa-1(20),2(10),4(9),5,7,11,14,16,18-nonaene](/img/structure/B4624842.png)
![5-{[3-(methoxycarbonyl)-4,5-dimethyl-2-thienyl]amino}-3-methyl-5-oxopentanoic acid](/img/structure/B4624853.png)

![6-chloro-2-(3-pyridinyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-4-quinolinecarboxamide](/img/structure/B4624868.png)

![N-(4-bromo-2-chlorophenyl)-N'-[1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]thiourea](/img/structure/B4624885.png)
![(2E)-6-benzyl-2-(4-iodobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B4624895.png)
![5-[4-(benzyloxy)benzylidene]-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4624900.png)
![ISOPROPYL 2-[(2-{[5-(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B4624901.png)

![4-{[(4-BROMO-2-THIENYL)CARBONYL]AMINO}-N~3~,1-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B4624918.png)

![3-PHENYL-N~4~-(3-PYRIDYLMETHYL)-6-(2-THIENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE](/img/structure/B4624948.png)

